molecular formula C20H20FN3O2 B14159362 [4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone CAS No. 902335-83-5

[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B14159362
CAS No.: 902335-83-5
M. Wt: 353.4 g/mol
InChI Key: NQGBCKZDANTWIJ-UHFFFAOYSA-N
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Description

[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an indole moiety, making it a subject of study for its pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: Starting with a fluorobenzene derivative, the piperazine ring is formed through nucleophilic substitution reactions.

    Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the indole moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the indole moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents (HNO3) or halogenating agents (Br2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential interactions with various biological targets. Its structure suggests it may interact with neurotransmitter receptors, making it a candidate for studying neurological processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific receptors could make it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, the compound’s unique properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are leveraged in various industrial applications, including the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The compound is believed to bind to neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in serotonin and dopamine pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-chlorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
  • [4-(4-bromophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
  • [4-(4-methylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone

Uniqueness

What sets [4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone apart from similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall pharmacological profile. Fluorine’s electronegativity and small size allow it to form strong interactions with biological targets, potentially enhancing the compound’s efficacy and selectivity.

Properties

CAS No.

902335-83-5

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C20H20FN3O2/c1-26-17-7-2-14-12-19(22-18(14)13-17)20(25)24-10-8-23(9-11-24)16-5-3-15(21)4-6-16/h2-7,12-13,22H,8-11H2,1H3

InChI Key

NQGBCKZDANTWIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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